molecular formula C16H21N7O2 B10983323 N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10983323
M. Wt: 343.38 g/mol
InChI Key: SMCSPKYVWBPCPR-UHFFFAOYSA-N
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Description

N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazol-4-amine, which is then reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate undergoes further reactions with 4-(pyridin-2-yl)piperazine and other reagents to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyridine, and piperazine derivatives, such as:

Uniqueness

What sets N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C16H21N7O2/c1-21-12-13(10-19-21)20-15(24)11-18-16(25)23-8-6-22(7-9-23)14-4-2-3-5-17-14/h2-5,10,12H,6-9,11H2,1H3,(H,18,25)(H,20,24)

InChI Key

SMCSPKYVWBPCPR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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